6-Ethylnicotinothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

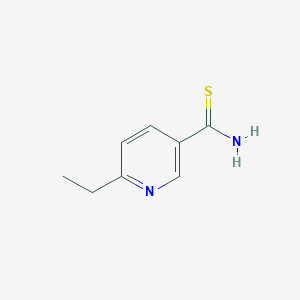

6-Ethylnicotinothioamide is an organic compound with the molecular formula C8H10N2S It is a derivative of pyridine, a basic heterocyclic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylnicotinothioamide typically involves the reaction of 6-ethylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired thioamide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 6-Ethylnicotinothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thioamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Nicotine Analogues and Smoking Cessation

6-Ethylnicotinothioamide, as a derivative of nicotine, has been studied for its potential use in smoking cessation therapies. Nicotine and its analogues are known to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in addiction mechanisms. Research suggests that compounds like this compound may exhibit similar binding affinities and pharmacological effects as nicotine, making them candidates for developing safer alternatives for nicotine replacement therapies (NRT) .

1.2 Neuroprotective Effects

There is growing interest in the neuroprotective properties of nicotine analogues, including this compound. Studies indicate that certain nicotine derivatives can modulate neuroinflammatory processes and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their potential utility in treating central nervous system disorders .

Toxicological Assessments

2.1 Cytotoxicity Studies

Toxicological evaluations of this compound have revealed important insights into its safety profile. In vitro studies demonstrate that this compound exhibits varying degrees of cytotoxicity compared to traditional nicotine, with some findings suggesting it may be less harmful at equivalent doses . These assessments are critical for determining the viability of this compound in consumer products such as e-cigarettes.

2.2 Carcinogenicity Research

Emerging evidence indicates that the carcinogenic potential of nicotine analogues, including this compound, warrants thorough investigation. Transcriptome analysis has shown that exposure to certain nicotine derivatives can alter gene expression related to cancer pathways, suggesting a need for caution in their use . Ongoing research aims to clarify the long-term health implications of these compounds.

Synthetic Biology Applications

3.1 Biosynthesis Pathways

The synthesis of this compound can be explored through biosynthetic routes involving genetically modified organisms. By engineering microbial systems to produce this compound, researchers aim to create sustainable production methods that could replace traditional chemical synthesis, which often involves hazardous reagents . This approach aligns with the principles of green chemistry and could facilitate broader applications in pharmaceuticals.

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Nicotine Replacement Therapy | This compound shows comparable binding affinity to nAChRs as nicotine | Potential use in NRT formulations |

| Neuroprotective Effects | Modulates neuroinflammatory responses | Possible therapeutic avenue for neurodegenerative diseases |

| Cytotoxicity Assessment | Lower cytotoxicity than nicotine at similar concentrations | Safer alternative for e-cigarette formulations |

| Carcinogenicity Analysis | Alters expression of cancer-related genes | Need for further investigation into long-term health effects |

Mecanismo De Acción

The mechanism of action of 6-Ethylnicotinothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with key proteins, affecting cellular processes such as proliferation and apoptosis.

Comparación Con Compuestos Similares

- 2-Ethyl-4-pyridinecarbothioamide

- 3-Pyridinecarboxamide

- 6-Methyl-3-pyridinecarbothioamide

Comparison: 6-Ethylnicotinothioamide is unique due to the presence of both the ethyl group and the thioamide functionality, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

6-Ethylnicotinothioamide is a thioamide derivative of nicotinic acid, which has garnered attention for its potential biological activities. Thioamides, in general, are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be represented by the following structure:

This compound features a thioamide functional group, which is crucial for its biological activity. Thioamides are characterized by the presence of a sulfur atom in place of the oxygen atom found in amides, influencing their reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that thioamide compounds exhibit significant antimicrobial properties. For instance, closthioamide, a related thioamide compound, has been shown to inhibit the ATPase activity of DNA gyrase and topoisomerase IV, effectively blocking DNA replication in bacterial cells. This mechanism suggests that this compound may share similar antimicrobial mechanisms due to its structural resemblance to other thioamides .

Table 1: Antimicrobial Activity of Thioamides

| Compound | Target | Mechanism of Action | Reference |

|---|---|---|---|

| Closthioamide | DNA gyrase | Inhibition of ATPase activity | |

| This compound | Potentially similar | TBD | TBD |

Case Studies

A notable study on related compounds highlighted the importance of the thioamide moiety in biological activity. For example, modifications to thioamide groups significantly altered the antibacterial efficacy of closthioamide . Such findings suggest that similar modifications could be explored in this compound to enhance its biological activity.

The exact mechanism by which this compound exerts its biological effects remains to be fully characterized. However, it is hypothesized that the thioamide group may interact with key enzymes involved in nucleic acid metabolism or protein synthesis, similar to other thioamides .

Propiedades

IUPAC Name |

6-ethylpyridine-3-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-2-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDRAXYLYFPHNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.